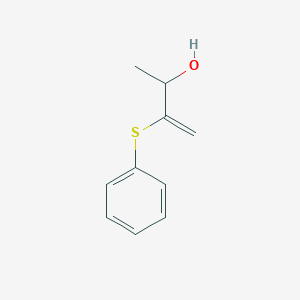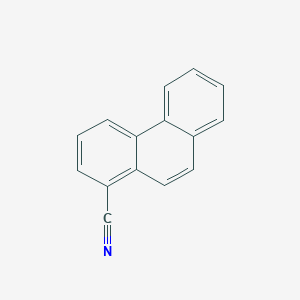
Phenanthrene-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenanthrene-1-carbonitrile is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) with three fused benzene rings. This compound is characterized by the presence of a nitrile group (-CN) attached to the first carbon of the phenanthrene structure. This compound is a colorless crystalline solid that finds applications in various fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenanthrene-1-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the reaction of 1-bromo-2-nitrobenzene with sodium cyanide in the presence of a palladium catalyst can yield this compound . Another method involves the oxidative cyclization of 1,2-diaminobenzene derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Phenanthrene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrenequinone using oxidizing agents like chromic acid.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at different positions on the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Chromic acid, tert-butyl hydroperoxide, and molybdenum acetylacetonate.
Reduction: Hydrogen gas and Raney nickel.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.
Major Products:
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: Various nitro and sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Phenanthrene-1-carbonitrile has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of phenanthrene-1-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to changes in cellular processes. In zebrafish cardiomyocytes, phenanthrene has been shown to inhibit the IKr current, affecting cardiac excitability and action potential duration . This highlights its potential impact on ion channels and cardiac function.
Vergleich Mit ähnlichen Verbindungen
Phenanthrene-1-carbonitrile can be compared with other similar compounds, such as:
Eigenschaften
CAS-Nummer |
76701-00-3 |
|---|---|
Molekularformel |
C15H9N |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
phenanthrene-1-carbonitrile |
InChI |
InChI=1S/C15H9N/c16-10-12-5-3-7-15-13-6-2-1-4-11(13)8-9-14(12)15/h1-9H |
InChI-Schlüssel |
HZFNJOLNDQWEDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C(C=CC=C32)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


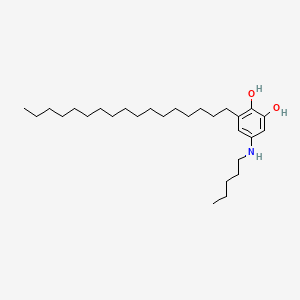
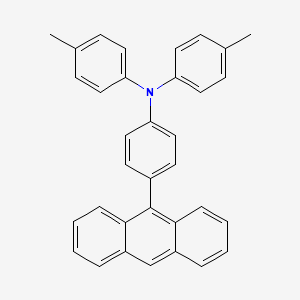
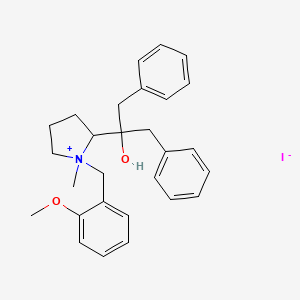
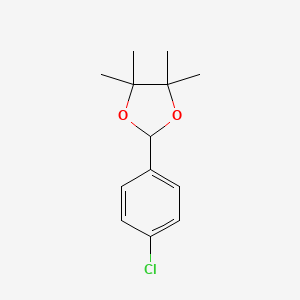
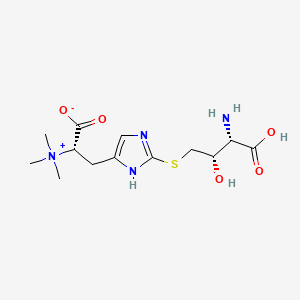
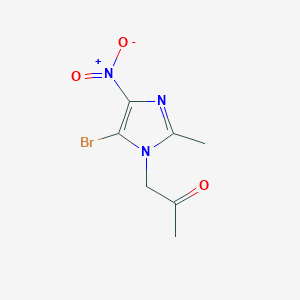

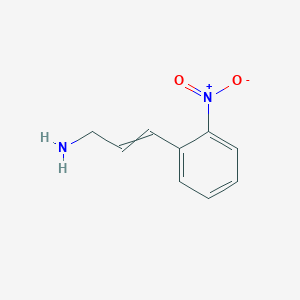
![3-Methyl-2H-[1]benzopyrano[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B14440312.png)
![2,2-Dichloro-N-[2-(methoxyimino)ethyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B14440316.png)
![({[(2H-1,3-Benzodioxol-5-yl)methylidene]amino}oxy)acetonitrile](/img/structure/B14440325.png)
